N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1040686-69-8
VCID: VC2621881
InChI: InChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2
SMILES: C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C25H27Cl2NO2
Molecular Weight: 444.4 g/mol

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline

CAS No.: 1040686-69-8

Cat. No.: VC2621881

Molecular Formula: C25H27Cl2NO2

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline - 1040686-69-8

Specification

CAS No. 1040686-69-8
Molecular Formula C25H27Cl2NO2
Molecular Weight 444.4 g/mol
IUPAC Name N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
Standard InChI InChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2
Standard InChI Key IRMOCGVPGNWLOG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline shares structural similarities with the compound N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline, which has a molecular formula of C24H25Cl2NO2 and a molecular weight of 430.38 g/mol . The target compound differs in the positioning of the phenylpropoxy group (at the 4-position rather than the 3-position) and contains an additional methylene unit in the phenylalkoxy chain. This structural difference would likely result in slightly different physical and chemical properties while maintaining similar functional group reactivity.

Structural Features

The compound contains several key structural components:

  • A 2,4-dichlorophenoxy moiety linked through a butyl chain

  • An aniline core (aminobenzene)

  • A 3-phenylpropoxy substituent at the 4-position of the aniline ring

This combination of features creates a molecule with:

  • Multiple aromatic rings

  • Halogen substituents (two chlorine atoms)

  • Ether linkages

  • A secondary amine group

Table 1: Key Structural Components of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline

Structural ComponentDescriptionContribution to Properties
2,4-Dichlorophenoxy groupAromatic ring with two chlorine substituentsEnhances lipophilicity; potential binding interactions
Butyl linkerFour-carbon chainProvides conformational flexibility
Aniline coreAminobenzene structureContains secondary amine; potential for H-bonding
3-Phenylpropoxy substituentPhenyl ring connected via propoxy chainIncreases molecular volume; affects solubility

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with related compounds, N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline would likely exhibit:

  • A molecular weight slightly higher than the related compound (430.38 g/mol)

  • High lipophilicity due to multiple aromatic rings and alkyl chains

  • Limited water solubility but good solubility in organic solvents

  • A relatively high boiling point, similar to other multi-ring aromatic compounds

The physical state at room temperature would likely be a crystalline solid, consistent with other complex aniline derivatives with similar molecular weights.

Chemical Reactivity

The compound contains several reactive functional groups that would influence its chemical behavior:

  • The secondary amine group can:

    • Act as a nucleophile in substitution reactions

    • Undergo N-acylation with acyl chlorides or anhydrides

    • Form salts in acidic conditions

  • The ether linkages are relatively stable but can undergo cleavage under strong acidic conditions or with specific reagents.

  • The aromatic rings can participate in electrophilic aromatic substitution reactions, with reactivity influenced by the existing substituents.

Synthesis Methodology

Reaction Conditions

The specific reaction conditions for the synthesis might include:

  • Etherification reactions conducted in polar aprotic solvents (DMF, DMSO) or under phase-transfer conditions

  • Base-catalyzed nucleophilic substitutions (using K2CO3, NaOH)

  • Moderate heating (50-100°C) to facilitate reactions

  • Purification through crystallization or column chromatography

Similar reactions for 2,4-dichlorophenoxy derivatives have been documented, typically utilizing alkaline conditions for etherification reactions .

Chemical Analysis and Characterization

Analytical Techniques

Characterization of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline would typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

  • Mass Spectrometry to determine molecular weight and fragmentation patterns

  • Infrared Spectroscopy to identify functional groups (N-H, C-O-C, aromatic C=C)

  • Elemental Analysis to confirm elemental composition

  • X-ray Crystallography if crystalline samples are available

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features, including:

  • ¹H NMR signals for:

    • Aromatic protons from all three rings (multiple patterns)

    • Methylene protons in the butyl and propoxy chains

    • N-H proton (typically broad signal)

  • ¹³C NMR would show:

    • Aromatic carbon signals

    • Aliphatic carbon signals

    • Carbon atoms adjacent to oxygen and nitrogen (downfield shifted)

  • Mass spectrum would likely show:

    • Molecular ion peak

    • Fragment ions corresponding to cleavage at ether linkages

    • Characteristic patterns for chlorine-containing fragments

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